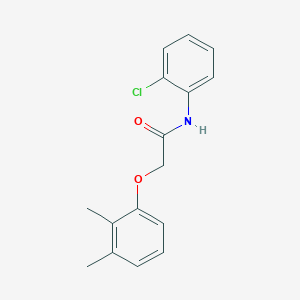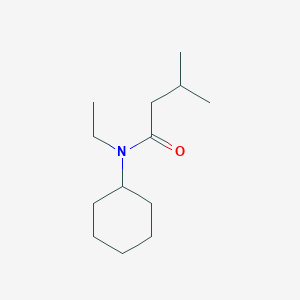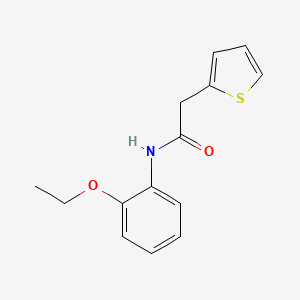![molecular formula C19H19F3N6O2S B5561894 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyridazine](/img/structure/B5561894.png)
3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of compounds known for their diverse pharmacological activities and complex synthesis routes. Pyrazole, pyridazine, and piperazine derivatives have been extensively studied for their antimicrobial, antifungal, and various other biological activities due to their unique structural features.
Synthesis Analysis
Synthesis routes for pyrazole and pyridazine derivatives often involve multistep reactions, including condensation, cyclization, and substitution reactions. For example, the synthesis of pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines involves the reaction of hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by methylation and several cyclodehydration steps to yield various derivatives with potential antimicrobial activity (El-Mariah, Hosny, & Deeb, 2006).
Molecular Structure Analysis
The structural analysis of such compounds is crucial for understanding their biological activity. NMR and LCMS are commonly used techniques for characterizing the molecular structure of synthesized compounds. For instance, sulfonamide and amide derivatives of piperazine incorporating imidazo[1,2-b]pyridazine moiety were synthesized and characterized by elemental analysis, 1H NMR, and LCMS, demonstrating the specificity of the molecular structure to its biological activity (Bhatt, Kant, & Singh, 2016).
Applications De Recherche Scientifique
Synthesis of New Heterocyclic Compounds
Research efforts have been directed towards the synthesis of new heterocyclic compounds based on pyrazole, pyridazine, and piperazine derivatives, highlighting a wide range of methodologies for creating compounds with potential biological activities. For instance, the synthesis of sulfonamide and amide derivatives incorporating the piperazine ring and imidazo[1,2-b]pyridazine moiety has been explored, demonstrating the compound's utility in generating bioactive molecules with antimicrobial properties (Bhatt, Kant, & Singh, 2016).
Antimicrobial and Antibacterial Applications
Compounds derived from or related to "3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyridazine" have been investigated for their antimicrobial and antibacterial activities. Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial efficacy, revealing that certain derivatives possess significant activities against bacterial strains (Azab, Youssef, & El‐Bordany, 2013).
Antifungal and Antimalarial Activities
Additionally, research has been conducted on the synthesis of bioactive sulfonamide and amide derivatives of piperazine, incorporating imidazo[1,2-b]pyridazine moieties, to evaluate their antifungal and antimalarial activities. These studies aim to develop compounds that could serve as potential leads for the discovery of new antifungal and antimalarial drugs, demonstrating the compound's relevance in the search for novel therapeutic agents (Bhatt, Kant, & Singh, 2016).
Propriétés
IUPAC Name |
3-(3-methylpyrazol-1-yl)-6-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O2S/c1-14-8-9-28(25-14)18-7-6-17(23-24-18)26-10-12-27(13-11-26)31(29,30)16-4-2-15(3-5-16)19(20,21)22/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPNKAPBNLZIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methyl-1H-pyrazol-1-yl)-6-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-dihydro-1H-inden-1-yl)-N-[1-(methylsulfonyl)-4-piperidinyl]acetamide](/img/structure/B5561817.png)

![2-(ethoxymethyl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]pyrrolidine](/img/structure/B5561833.png)
![7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5561836.png)
![N-[3-(1H-indazol-1-yl)propyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5561866.png)


![N-[(2-hydroxy-3-quinolinyl)methyl]-2-phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5561888.png)

![6-methyl-2-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5561892.png)

![N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5561904.png)
![3-({4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5561912.png)
